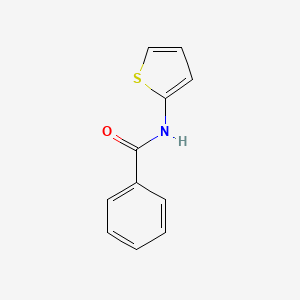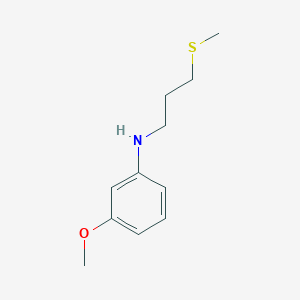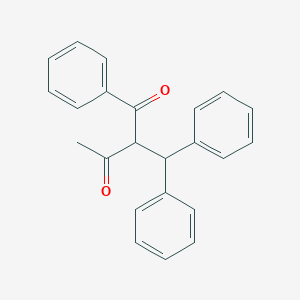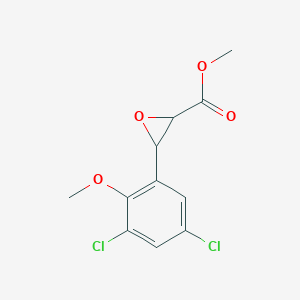![molecular formula C20H34N8O3 B14003514 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 69408-15-7](/img/structure/B14003514.png)
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the piperazine groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases like sodium hydroxide or potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups onto the piperazine rings .
科学的研究の応用
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds with similar piperazine moieties that exhibit various biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to its specific combination of purine and piperazine structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
69408-15-7 |
|---|---|
分子式 |
C20H34N8O3 |
分子量 |
434.5 g/mol |
IUPAC名 |
1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C20H34N8O3/c1-22-5-9-26(10-6-22)13-15(29)14-28-18(30)16-17(25(4)20(28)31)21-19(24(16)3)27-11-7-23(2)8-12-27/h15,29H,5-14H2,1-4H3 |
InChIキー |
MLYUKPLUSGDILV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(CN2C(=O)C3=C(N=C(N3C)N4CCN(CC4)C)N(C2=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)



![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)

![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)
